
(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a tetrahydrothiophene ring with a diethylamino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Diethylamino Group: This step often involves nucleophilic substitution reactions where a diethylamine is introduced to the tetrahydrothiophene ring.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the 1,1-Dioxide: This involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the sulfone group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, while the hydroxyl and sulfone groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4S)-3-(Methylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- (3S,4S)-3-(Ethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
Uniqueness
(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications and research studies.
Eigenschaften
Molekularformel |
C8H17NO3S |
|---|---|
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
(3S,4S)-4-(diethylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H17NO3S/c1-3-9(4-2)7-5-13(11,12)6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
QAOGCKMYQLALKG-HTQZYQBOSA-N |
Isomerische SMILES |
CCN(CC)[C@@H]1CS(=O)(=O)C[C@H]1O |
Kanonische SMILES |
CCN(CC)C1CS(=O)(=O)CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


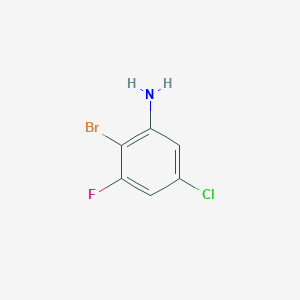
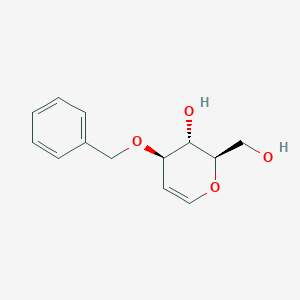

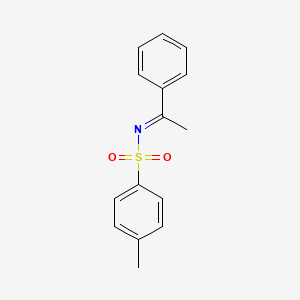


![7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15280173.png)
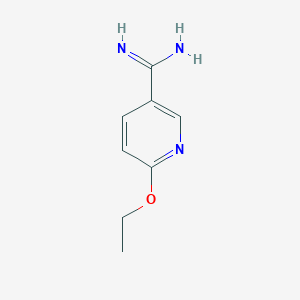
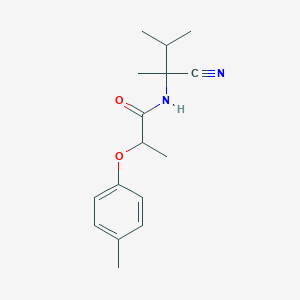



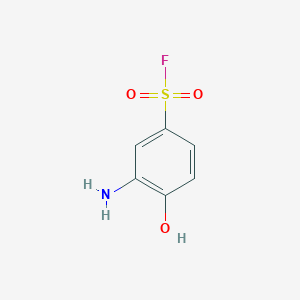
![Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)](/img/structure/B15280206.png)
